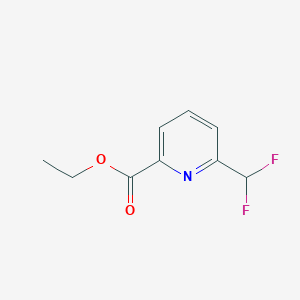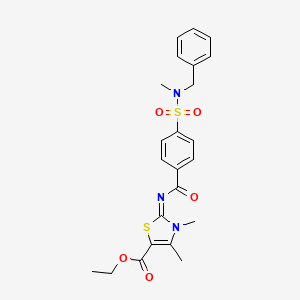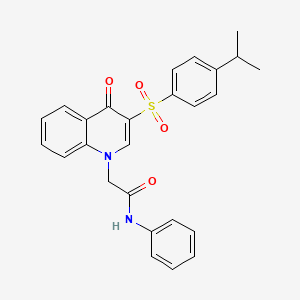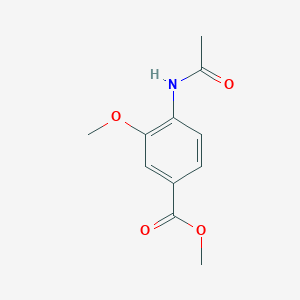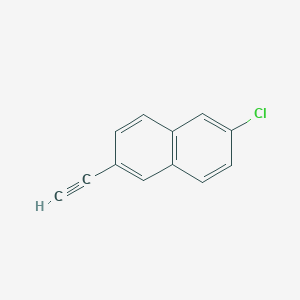![molecular formula C15H17N3O B2773366 6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097900-89-3](/img/structure/B2773366.png)
6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of white crystals with a yield of 83% . The synthesis involved various reactions and the structures of synthetic derivatives were confirmed using FT-IR, 1H NMR, and 13C NMR spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a related compound, “(6-methylpyridin-3-yl)methanamine”, was confirmed using InChI code and InChI key .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a study reported the reaction of an intermediate with primary or secondary amines, which subsequently reacted with 2-aminopyridine-5-boronic pinacol ester acid by Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound, “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol”, has a molecular weight of 187.2 and a boiling point of 114-116°C .Applications De Recherche Scientifique
Synthesis and Characterization
Research on similar compounds often focuses on synthesis and characterization, aiming to explore their chemical properties and potential as intermediates in the development of pharmaceuticals or materials. For example, studies on the synthesis of complex heterocyclic compounds reveal methodologies for constructing compounds with potential applications in drug development and material science. Such research might involve the development of novel synthetic pathways, stereochemical analysis, and optimization of reaction conditions to enhance yield and purity (Fleck et al., 2003; Sun et al., 2007).
Biological Activity
Several studies have investigated the biological activities of similar compounds, including their antimicrobial, antitumor, and enzyme inhibitory effects. These research efforts aim to identify new therapeutic agents by exploring the bioactivity of novel synthetic compounds. Findings from such studies might contribute to the development of new medications or therapeutic strategies (Srivani et al., 2019; Jeon et al., 2015).
Material Science Applications
Research on similar compounds extends to their applications in material science, such as the development of luminescent materials, coordination chemistry for creating novel metal complexes, and the synthesis of polymeric materials with unique properties. These studies contribute to the advancement of materials with potential applications in electronics, photonics, and nanotechnology (Tang et al., 2011; Guan et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-4-5-14-13(7-11)8-15(19)18(17-14)10-12-3-2-6-16-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXYJIEBYEMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
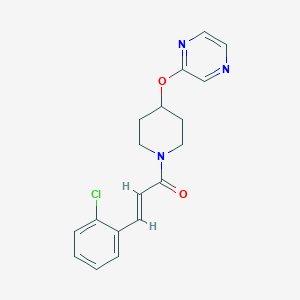
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)
![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)
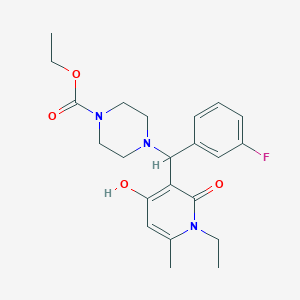
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)
